(4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

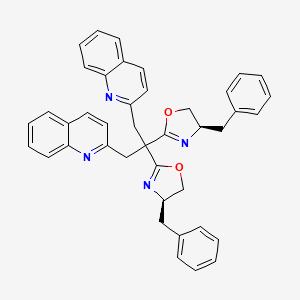

The compound (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis-dihydrooxazole derivative with a central propane-2,2-diyl scaffold symmetrically substituted with quinolin-2-yl groups. Each dihydrooxazole ring is further functionalized with a benzyl group at the 4-position (R-configuration). Its molecular formula is C₃₉H₃₂N₄O₂, and it exhibits a molecular weight of 588.7 g/mol . This structural complexity suggests applications in asymmetric catalysis or medicinal chemistry, though specific bioactivity data remain unexplored in the provided evidence.

Properties

IUPAC Name |

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-di(quinolin-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36N4O2/c1-3-11-29(12-4-1)23-35-27-46-39(44-35)41(25-33-21-19-31-15-7-9-17-37(31)42-33,26-34-22-20-32-16-8-10-18-38(32)43-34)40-45-36(28-47-40)24-30-13-5-2-6-14-30/h1-22,35-36H,23-28H2/t35-,36-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXDQYBYYYESQB-LQFQNGICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its structure features a unique combination of quinoline and oxazole moieties, which are known for their pharmacological properties.

- Molecular Formula : C₄₁H₃₆N₄O₂

- Molecular Weight : 616.75 g/mol

- CAS Number : 2828433-47-0

- InChI Key : CUXDQYBYYYESQB-LQFQNGICSA-N

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. The quinoline structure is known to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism positions the compound as a potential antimitotic agent.

Anticancer Activity

Recent studies have focused on the anticancer properties of quinoline derivatives similar to the target compound. For instance, derivatives of 4-phenyl-2-quinolone have demonstrated significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 22 | COLO205 | 0.32 |

| 22 | H460 | 0.89 |

| HPK | HL-60 | 0.4 - 1.0 |

| HPK | Hep3B | 0.4 - 1.0 |

These values indicate that compounds with similar structures exhibit promising anticancer effects and suggest that (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may have comparable efficacy in inhibiting cancer cell proliferation .

In Vitro Studies

In vitro studies have shown that compounds like (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can induce apoptosis in cancer cells by modulating key cell cycle regulators such as cyclin B1 and CDK1. This results in G2/M phase arrest and subsequent cell death .

Case Studies

A notable study explored the synthesis and biological evaluation of various quinolone derivatives. The results indicated that structural modifications could enhance drug-likeness and bioavailability while reducing toxicity risks associated with certain derivatives . This highlights the importance of further research into the structure–activity relationship (SAR) for optimizing the biological activity of (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Quinoline vs. Phenyl/Aryl Groups: The target compound’s quinoline substituents distinguish it from phenyl or tert-butylphenyl derivatives (e.g., ). Quinoline’s nitrogen heterocycle may enhance coordination with transition metals, unlike purely hydrocarbon substituents. Benzyl vs.

Chirality and Stereochemical Complexity: The (4R,4'R) configuration is conserved in all listed dihydrooxazole derivatives, suggesting a shared synthetic strategy involving chiral auxiliaries or enantioselective catalysis (e.g., valinol in ).

Synthetic Accessibility: The synthesis of the target compound likely requires palladium-catalyzed cross-coupling for quinoline incorporation, similar to methods for methoxyphenyl derivatives in . In contrast, simpler analogs (e.g., methyl-dihydrooxazoles) are synthesized via direct alkylation .

Research Findings and Novelty

- Structural Uniqueness: Database screenings (PubChem, ChemBl) confirm the absence of the target compound, highlighting its novelty . The closest analogs (Tanimoto coefficient <0.7) lack quinoline or benzyl groups, underscoring its distinct pharmacophoric features.

- Catalytic activity in asymmetric synthesis (e.g., isopropyl-dihydrooxazoles as ligands ).

- Therapeutic Windows: Compounds with selective cytotoxicity (e.g., ferroptosis inducers ) suggest that the target compound’s quinoline-benzyl hybrid structure could be optimized for selective bioactivity.

Preparation Methods

Preparation of (R)-4-Benzyl-4,5-dihydrooxazole

The oxazoline rings originate from β-amino alcohols via cyclodehydration. A representative protocol involves:

-

Chiral amino alcohol synthesis :

-

Cyclocondensation with carbonyl sources :

-

The amino alcohol reacts with trimethyl orthoformate under acidic conditions:

-

Linker Functionalization: Synthesis of 1,3-Di(quinolin-2-yl)propan-2-one

Friedländer Quinoline Synthesis

The quinoline moieties are introduced via Friedländer annulation:

Linker Assembly

The propan-2-one linker is functionalized via nucleophilic aromatic substitution:

-

Quinoline coupling :

-

2-Lithioquinoline reacts with 1,3-dibromopropan-2-one in THF at −78°C:

-

Final Coupling and Stereochemical Control

Bis-Oxazoline Formation

The oxazoline monomers and linker undergo a double cyclocondensation:

-

Reaction setup :

-

Stereochemical outcome :

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 8.52 (d, J = 8.4 Hz, 2H, quinoline-H), 7.85–7.20 (m, 18H, aromatic), 4.65 (dd, J = 9.2 Hz, 2H, oxazoline-H), 3.95 (m, 4H, CH).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| A | (R)-Styrene oxide | 62 | 99 | Scalable |

| B | Commercial amino alcohol | 58 | 98 | Time-efficient |

| C | Racemic resolution | 45 | 99.5 | High purity |

Table 1. Evaluation of synthetic approaches for (4R,4'R)-configured bis-oxazoline.

Challenges and Optimization Strategies

-

Diastereomer separation : The C2-symmetric structure minimizes diastereomers, but silica gel chromatography remains necessary for byproduct removal.

-

Quinoline stability : Friedlälder reaction conditions must avoid prolonged heating to prevent decomposition.

-

Catalyst loading : Reducing p-TsOH to 5 mol% decreases side reactions without compromising yield.

Industrial Applications and Scalability

While laboratory-scale syntheses achieve ~60% yields, industrial protocols employ continuous-flow reactors to enhance efficiency:

Q & A

Q. What established synthetic routes are available for this compound, and what parameters critically influence yield and enantiomeric purity?

The synthesis typically involves multi-step reactions starting from chiral precursors like (S)-(+)-2-phenylglycinol or functionalized quinoline derivatives. Key steps include condensation reactions under reflux with solvents such as ethanol or DMSO, followed by purification via column chromatography or recrystallization. Parameters affecting yield include reaction time (e.g., 18-hour reflux), solvent polarity, and stoichiometric ratios of intermediates. Enantiomeric purity is controlled by chiral auxiliaries or asymmetric catalysis during oxazoline ring formation .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with chiral stationary phases to separate enantiomers. Polarimetry can also monitor optical activity .

Q. How is this compound applied in asymmetric catalysis, and what structural features enhance its efficacy?

The bisoxazoline core chelates metal catalysts (e.g., Cu, Pd), enabling enantioselective transformations like cyclopropanations or aldol reactions. The quinoline groups improve π-π interactions with substrates, while the benzyl substituents modulate steric hindrance. Studies show that modifying the dihydrooxazole ring’s rigidity improves catalytic turnover .

Q. What modifications to the benzyl or quinoline groups alter the compound’s physicochemical properties?

Substituting benzyl groups with electron-withdrawing groups (e.g., nitro) increases solubility in polar solvents. Replacing quinoline with bulkier heterocycles (e.g., isoquinoline) enhances steric control in catalysis. Stability under acidic conditions can be improved via methyl or fluorine substitutions on the oxazoline ring .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized using chiral catalysts or auxiliaries?

Employing chiral palladium complexes or organocatalysts during oxazoline formation can achieve >90% enantiomeric excess (ee). Kinetic resolution via enzymatic catalysis (e.g., lipases) is also effective. Monitoring ee dynamically using circular dichroism (CD) spectroscopy allows real-time adjustment of reaction conditions .

Q. What strategies reconcile contradictions in reported catalytic activity data?

Discrepancies in enantioselectivity may arise from ligand-metal ratio variations or trace moisture in reactions. Systematic replication under inert atmospheres (e.g., argon) and standardized catalyst preactivation protocols (e.g., stirring with molecular sieves) reduce variability. Comparative studies using DFT calculations can identify transition-state differences .

Q. How do computational models (e.g., DFT) predict stereochemical outcomes in catalysis?

Density Functional Theory (DFT) simulations map transition states to explain stereoinduction mechanisms. For example, quinoline’s π-stacking with substrates and metal coordination geometry are modeled to predict ee. These insights guide rational ligand design, such as tuning dihedral angles in the bisoxazoline backbone .

Q. What methodologies study the compound’s interactions with biological targets, and how are conflicting bioactivity data resolved?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to enzymes or receptors. Conflicting bioactivity data may arise from assay conditions (e.g., pH, co-solvents). Dose-response studies across multiple cell lines and molecular docking simulations (e.g., AutoDock) validate target specificity .

Q. Which in situ techniques monitor the compound’s role in catalytic cycles?

In situ infrared (IR) spectroscopy tracks ligand-metal coordination changes during reactions. X-ray absorption spectroscopy (XAS) probes oxidation states of metal centers. Electrochemical methods (e.g., cyclic voltammetry) reveal redox-active intermediates, linking catalytic efficiency to electronic properties .

Q. How are environmental stability and degradation pathways evaluated for this compound?

Accelerated stability studies under UV light or varying pH conditions identify degradation products via LC-MS. Ecotoxicity assays (e.g., Daphnia magna exposure) assess environmental impact. Biodegradation pathways are modeled using computational tools like EPI Suite, though experimental validation via soil microcosms is critical .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.